![molecular formula C14H14FN5O B1438861 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-92-6](/img/structure/B1438861.png)
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
This compound, also known by its CAS Number 1105196-86-8 , is a chemical substance with the molecular formula C14H14FN5O . It has a molecular weight of 287.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 . This code represents the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . Its predicted boiling point is 504.8±60.0 °C , and its predicted density is 1.43±0.1 g/cm3 . The predicted pKa is 8.57±0.10 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Derivatives Synthesis : The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives demonstrates the diverse biological activities of pyrimidine derivatives, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These compounds are part of many drugs used for treating hypothyroidism, hypertension, cancer chemotherapy, and HIV infection, highlighting their significant physiological activity, especially cardiovascular benefits (Önal, Ceran, & Şahin, 2008).
Anticancer Applications : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their anticancer activity, with some compounds showing potent inhibitory activity against human breast adenocarcinoma cell lines. This underscores the potential therapeutic applications of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-inflammatory and Antimicrobial Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, illustrating the versatility of these compounds in addressing various health conditions, including inflammation and microbial infections (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential Therapeutic Applications
Phosphodiesterase Inhibitors : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with implications for the treatment of neurological diseases such as Alzheimer's disease. This highlights their potential utility in modulating intracellular signaling pathways (Wunder, Tersteegen, Rebmann, Erb, Fahrig, & Hendrix, 2005).
Antimycobacterial Activity : The design and synthesis of pyrazolo[1,5-a]pyrimidin-7-amines have been reported for their potent inhibitory action against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022).
Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives have been investigated for their anticonvulsant and antidepressant activities, presenting a new class of compounds for potential psychiatric and neurological disorder treatments (Zhang, Wang, Wen, Li, & Quan, 2016).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRTPUSROLJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
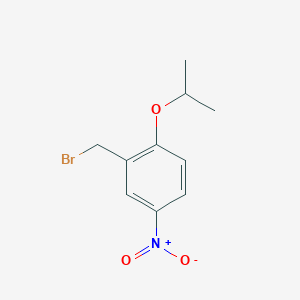
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
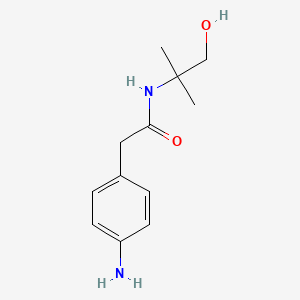
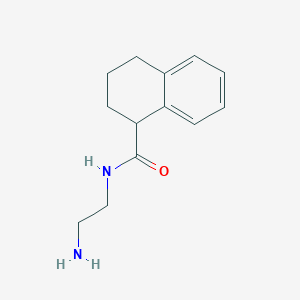
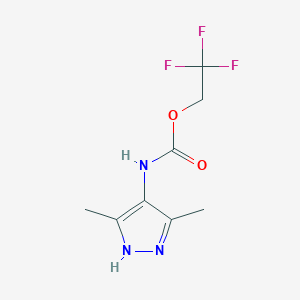
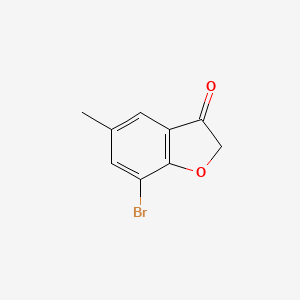
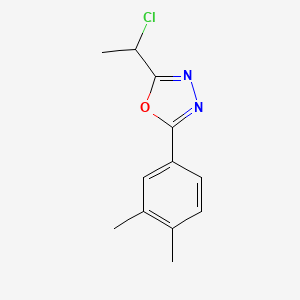
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)

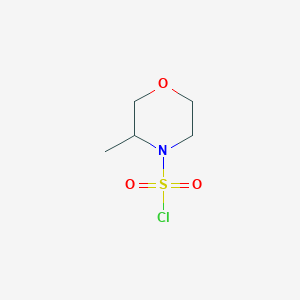
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)

